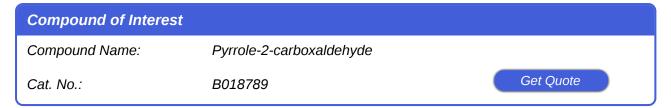


# Spectroscopic Profile of Pyrrole-2-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Pyrrole-2-carboxaldehyde** (also known as 2-Formylpyrrole), a key heterocyclic aldehyde used in the synthesis of various pharmaceuticals and functional materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## **Spectroscopic Data**

The structural elucidation and characterization of **Pyrrole-2-carboxaldehyde** are critically supported by various spectroscopic techniques. The quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS are summarized below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde



Proton Assignment	Chemical Shift (δ) in CDCl <sub>3</sub> (ppm)	Chemical Shift (δ) in Acetone- d <sub>6</sub> (ppm)	Multiplicity	Coupling Constant (J) in Acetone-d <sub>6</sub> (Hz)
H-1 (NH)	10.8	11.409	Broad Singlet	J(A,E) = 2.53, J(B,E) = 2.49, J(C,E) = 2.95, J(D,E) = -0.31
H-5	7.185	7.235	Doublet of Doublets	J(A,C) = 1.48, J(B,C) = 2.37, J(C,D) = 1.13, J(C,E) = 2.95
H-3	7.012	7.028	Doublet of Doublets	J(A,B) = 3.84, J(A,C) = 1.48, J(A,D) = 0.0, J(A,E) = 2.53
H-4	6.342	6.308	Doublet of Doublets	J(A,B) = 3.84, J(B,C) = 2.37, J(B,D) = 0.0, J(B,E) = 2.49
Aldehyde CHO	9.504	9.570	Singlet	J(A,D) = 0.0, J(B,D) = 0.0, J(C,D) = 1.13, J(D,E) = -0.31

Data sourced from ChemicalBook. [1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Pyrrole-2-carboxaldehyde** 



Carbon Assignment	Chemical Shift (δ) (ppm)	
C=O (Aldehyde)	179.5	
C-2	132.0	
C-5	125.0	
C-3	122.0	
C-4	111.0	

Note: Specific solvent and instrument frequency for <sup>13</sup>C NMR data were not consistently available across sources. The provided data represents typical values.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pyrrole-2-carboxaldehyde** shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for Pyrrole-2-carboxaldehyde

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3200-3400	N-H Stretch	Pyrrole Ring
~3100	C-H Stretch	Aromatic (Pyrrole)
~2800, ~2700	C-H Stretch	Aldehyde
~1650-1680	C=O Stretch	Aldehyde (Carbonyl)
~1550	C=C Stretch	Pyrrole Ring

Data interpretation based on general principles of IR spectroscopy and data available from various spectral databases.[2][3][4]

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum



of Pyrrole-2-carboxaldehyde shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for Pyrrole-2-carboxaldehyde

m/z	Interpretation
95	[M] <sup>+</sup> Molecular Ion
94	[M-H]+
67	[M-CO] <sup>+</sup>
39	Further Fragmentation

The molecular weight of **Pyrrole-2-carboxaldehyde** (C<sub>5</sub>H<sub>5</sub>NO) is 95.10 g/mol .[5]

### **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **Pyrrole-2-carboxaldehyde**.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of **Pyrrole-2-carboxaldehyde** in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d<sub>6</sub>). A common reference standard like Tetramethylsilane (TMS) is often added, although modern spectrometers can reference the residual solvent peak.[6][7]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the resonance frequencies (e.g., 300, 400, or 500 MHz for ¹H NMR).
- Data Acquisition: The sample is irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.[8]
- Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.



 Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to determine the molecular structure.

#### IR Spectroscopy (ATR-FTIR) Protocol

- Sample Preparation: Place a small amount of the solid Pyrrole-2-carboxaldehyde sample directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. An infrared beam is passed through the ATR crystal, and the sample absorbs specific frequencies of the evanescent wave that penetrates a short distance into the sample.[10]
- Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Analysis: The positions and intensities of the absorption bands are correlated with the vibrations of specific functional groups within the molecule.[2][11]

#### **Mass Spectrometry (Electron Ionization) Protocol**

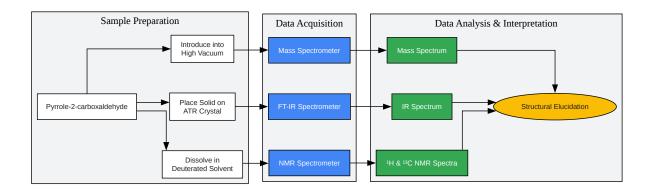
- Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized in a high vacuum.[12][13]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]+).[13]
- Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[12]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[13]



Detection: An electron multiplier detects the ions, and the signal is amplified. The
instrument's software plots the relative abundance of ions at each m/z value to generate the
mass spectrum.

#### **Visualized Workflow**

The logical flow from sample preparation to final data analysis in a spectroscopic study is depicted below.



Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **Pyrrole-2-carboxaldehyde**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]







- 2. community.wvu.edu [community.wvu.edu]
- 3. Experimental Design [web.mit.edu]
- 4. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [m.chemicalbook.com]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Pyrrole-2-carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018789#spectroscopic-data-of-pyrrole-2-carboxaldehyde-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com